3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: The compound’s unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards certain biological targets
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine stands out due to its unique combination of substituents on the imidazo[1,2-a]pyridine scaffold
Properties
IUPAC Name |
3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKINGJONGAMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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